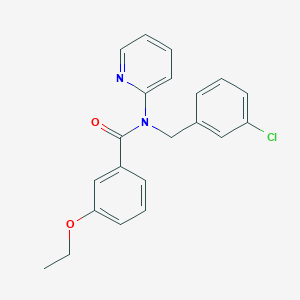
N,N-dibenzyl-1-(benzylsulfonyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-DIBENZYL-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is a complex organic compound known for its unique chemical structure and properties. This compound is often used in scientific research and industrial applications due to its versatility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of N,N-DIBENZYL-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is scaled up using optimized synthetic routes that maximize efficiency and minimize waste. This often involves the use of continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N,N-DIBENZYL-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
The reactions involving N,N-DIBENZYL-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE often require specific reagents and conditions:
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N,N-DIBENZYL-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is widely used in scientific research due to its diverse applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein binding.
Medicine: Research into its potential therapeutic effects and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-DIBENZYL-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to its observed effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N,N-DIBENZYL-1-PHENYLMETHANESULFONAMIDE
- N,N-DIBENZYL-1-PHENYLMETHANESULFONYLAMINE
Uniqueness
N,N-DIBENZYL-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is unique due to its specific structural features, which confer distinct chemical and physical properties. These properties make it particularly useful in applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C27H30N2O3S |
|---|---|
Molecular Weight |
462.6 g/mol |
IUPAC Name |
N,N-dibenzyl-1-benzylsulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C27H30N2O3S/c30-27(28(20-23-10-4-1-5-11-23)21-24-12-6-2-7-13-24)26-16-18-29(19-17-26)33(31,32)22-25-14-8-3-9-15-25/h1-15,26H,16-22H2 |
InChI Key |
VFKKIZXNCWGNQD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)S(=O)(=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(benzylsulfanyl)-4-(morpholin-4-yl)-6H-spiro[benzo[h]quinazoline-5,1'-cyclopentane]](/img/structure/B11351271.png)
![[4-(3-Chlorophenyl)piperazin-1-yl]{1-[(3-methylbenzyl)sulfonyl]piperidin-4-yl}methanone](/img/structure/B11351275.png)
![N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11351277.png)
![4-chloro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B11351278.png)

![N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11351280.png)
![1-{2-[1-(2-methoxybenzyl)-1H-benzimidazol-2-yl]pyrrolidin-1-yl}ethanone](/img/structure/B11351282.png)
![Ethyl 4-({1-[(2-fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)piperazine-1-carboxylate](/img/structure/B11351289.png)
![1-(benzylsulfonyl)-N-[2-(propan-2-yl)phenyl]piperidine-4-carboxamide](/img/structure/B11351296.png)
![1-[(2-fluorobenzyl)sulfonyl]-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide](/img/structure/B11351306.png)
![Methyl 4-[({1-[(2-chlorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate](/img/structure/B11351310.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-fluorophenyl)butanamide](/img/structure/B11351311.png)

![1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(3,5-dimethylphenoxy)ethanone](/img/structure/B11351334.png)
